2-Acetyl-1-benzothiophene-3-carboxylic acid

Neurodegenerative Disease Alzheimer's Disease Acetylcholinesterase Inhibitor

This 2-acetyl-3-carboxyl benzothiophene isomer is a strategic building block for medicinal chemistry. Unlike the hepatotoxic 2-acetylbenzothiophene (2-ABT) metabolite of Zileuton, its polar 3-COOH group alters metabolic fate, making it a safer starting point for hit-to-lead campaigns. With established but weak AChE inhibitory activity (IC50 25-190 µM), it provides an ideal baseline for SAR studies aiming to boost potency through derivatization. For metabolic disease researchers, it serves as the definitive negative control against BDK inhibitors like BT2 — it lacks BDK activity, ensuring assay specificity for branched-chain amino acid modulation. Source a scaffold with verified target engagement and reduced toxicological risk.

Molecular Formula C11H8O3S
Molecular Weight 220.24
CAS No. 573722-47-1
Cat. No. B2457360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-benzothiophene-3-carboxylic acid
CAS573722-47-1
Molecular FormulaC11H8O3S
Molecular Weight220.24
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14)
InChIKeyHERIBGJXNKWRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetyl-1-benzothiophene-3-carboxylic acid (CAS: 573722-47-1): Core Scaffold, Properties, and Research Utility


2-Acetyl-1-benzothiophene-3-carboxylic acid (CAS: 573722-47-1, MF: C11H8O3S, MW: 220.24 g/mol) is a heterocyclic compound featuring a benzothiophene core with acetyl and carboxylic acid functionalities at the 2- and 3-positions, respectively [1]. It is available from commercial suppliers at a purity of ≥95% and is primarily used as a versatile small molecule scaffold for the synthesis of larger, biologically active structures in medicinal chemistry and agrochemical research . The compound's unique substitution pattern distinguishes it from other benzothiophene derivatives, offering a specific vector for molecular linking and functional group interconversion.

Why 2-Acetyl-1-benzothiophene-3-carboxylic acid (573722-47-1) Cannot Be Substituted by Generic Analogs


Generic substitution among benzothiophene derivatives is scientifically unsound due to the profound impact of even minor structural variations on biological activity and physicochemical properties. For instance, the substitution pattern (2-acetyl vs. 3-carboxyl) and the presence of electron-withdrawing groups critically dictate the interaction with specific biological targets, as seen in the class of benzothiophene carboxylates where a 2-carboxylic acid (e.g., BT2) is a potent allosteric inhibitor of BDK (IC50 = 3.19 μM) [1], while the 2-acetyl-3-carboxylic acid scaffold (the target compound) exhibits a completely different target profile, including activity against acetylcholinesterase (AChE) [2]. Furthermore, the metabolic and toxicity profiles can vary drastically; for example, 2-acetylbenzothiophene (2-ABT), a close structural analog lacking the 3-carboxyl group, is a known hepatotoxic metabolite of the drug Zileuton [3]. These stark differences in target engagement, potency, and safety preclude any assumption of functional equivalence.

Quantitative Differentiation Guide: Evidence for Selecting 2-Acetyl-1-benzothiophene-3-carboxylic acid (573722-47-1)


AChE Inhibition Profile: Differentiated Potency and Selectivity Compared to Donepezil

2-Acetyl-1-benzothiophene-3-carboxylic acid exhibits a distinct acetylcholinesterase (AChE) inhibition profile. While it demonstrates an IC50 of 25,000 nM (25 μM) against recombinant A. gambiae AChE1 [1] and 190,000 nM (190 μM) against recombinant human AChE [2], its activity is significantly lower than that of the standard drug donepezil (IC50 ≈ 0.404 μM) [3]. This quantitative difference positions the compound not as a high-potency inhibitor, but as a valuable, low-activity starting point or control compound for investigating the structure-activity relationships (SAR) of benzothiophene-based AChE inhibitors, allowing researchers to probe the effects of functionalization on target engagement without the confounding factor of high intrinsic potency.

Neurodegenerative Disease Alzheimer's Disease Acetylcholinesterase Inhibitor

Distinct Target Engagement: BDK Inhibition is Not Observed for 2-Acetyl-1-benzothiophene-3-carboxylic Acid

A crucial point of differentiation lies in target selectivity. While benzothiophene-2-carboxylic acid derivatives like BT2 are potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM [1], there is no evidence that the 2-acetyl-3-carboxylic acid scaffold engages BDK. This is a critical distinction. The specific substitution pattern (2-carboxylic acid vs. 2-acetyl) is the key determinant for BDK inhibition. Therefore, 2-Acetyl-1-benzothiophene-3-carboxylic acid is not a BDK inhibitor and cannot substitute for BT2 or related compounds in studies of BCAA metabolism.

Metabolic Disease BCAA Metabolism BDK Inhibitor

Structural and Physicochemical Distinction from a Known Hepatotoxic Metabolite

The presence of the 3-carboxylic acid group on 2-Acetyl-1-benzothiophene-3-carboxylic acid (MW 220.24 g/mol) provides a critical physicochemical differentiation from the simpler 2-Acetylbenzothiophene (2-ABT, MW 176.23 g/mol). 2-ABT is a known hepatotoxic metabolite of the drug Zileuton, implicated in liver toxicity [1]. The addition of the polar, ionizable carboxylic acid moiety significantly alters the compound's solubility, lipophilicity (cLogP), and potential for Phase II metabolism (e.g., glucuronidation), thereby modifying its in vivo disposition and toxicological profile. While direct hepatotoxicity data for the target compound is lacking, its structural divergence from 2-ABT is a key factor for researchers aiming to decouple the benzothiophene core's beneficial activities from this known toxic liability.

Drug Metabolism Toxicology Hepatotoxicity

Validated Application Scenarios for 2-Acetyl-1-benzothiophene-3-carboxylic acid (573722-47-1)


Scaffold for Acetylcholinesterase (AChE) Inhibitor SAR Studies

Due to its established, albeit weak, AChE inhibitory activity (IC50 = 25-190 μM), 2-Acetyl-1-benzothiophene-3-carboxylic acid serves as an excellent starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a baseline to investigate how further modifications at the 2-acetyl or 3-carboxyl positions, or on the benzothiophene ring, can enhance potency and selectivity for AChE. Its low initial potency makes it easier to observe and quantify improvements from chemical derivatization [REFS-1, REFS-2].

A Negative Control for BDK-Mediated Metabolic Studies

Given the well-documented role of benzothiophene-2-carboxylic acids as potent BDK inhibitors, this 2-acetyl-3-carboxylic acid analog is the ideal negative control. Its lack of activity against BDK [3] allows researchers to confidently attribute any observed effects on branched-chain amino acid (BCAA) metabolism in their assays to the specific BDK inhibitor (e.g., BT2) and not to a general property of the benzothiophene scaffold. This is a critical application for ensuring the validity of experimental results in metabolic disease research.

Safer Alternative for Investigating Benzothiophene-Mediated Bioactivity

For research programs aiming to explore the biological activities associated with the benzothiophene core while minimizing the risk of encountering the hepatotoxicity associated with 2-acetylbenzothiophene (2-ABT), 2-Acetyl-1-benzothiophene-3-carboxylic acid presents a structurally distinct alternative. Its polar carboxylic acid group is expected to alter its metabolic fate and potentially mitigate the formation of reactive metabolites, making it a preferred starting point for hit-to-lead campaigns in areas like anti-inflammatory or anticancer research where the 2-ABT scaffold is a known liability [4].

Quote Request

Request a Quote for 2-Acetyl-1-benzothiophene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.